Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-
Description
Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-, is a substituted cyclohexane derivative with the molecular formula C₁₁H₂₂O₂. Its structure comprises a cyclohexane ring bearing three substituents: a hydroxyl (-OH) group at position 1, a methyl (-CH₃) group at position 5, and an isopropyl (-CH(CH₃)₂) group at position 2. Additionally, an ethanol (-CH₂CH₂OH) side chain is attached to the cyclohexane backbone.
Properties
CAS No. |
54280-90-9 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C12H24O2/c1-9(2)11-5-4-10(3)8-12(11,14)6-7-13/h9-11,13-14H,4-8H2,1-3H3 |
InChI Key |
PXRXEDWPGDGPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(CCO)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C10H20O2
- Molecular Weight: 200.32 g/mol
- Synonyms: 1-Hydroxy-2-(isopropyl)-5-methylcyclohexylethanol, Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-
- CAS Number: 54280-90-9
- Related Compounds: Menthol (cyclohexanol, 5-methyl-2-(1-methylethyl)-) shares structural similarity but differs in oxidation state and functional groups.
Preparation Methods of Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-
General Synthetic Approaches
The compound can be synthesized through multi-step organic reactions involving functionalization of cyclohexane derivatives, often starting from cyclohexene or substituted cyclohexanols. The key synthetic strategies include:
Specific Synthetic Routes
Epoxidation and Ring-Opening of Cyclohexene Derivatives
One documented approach involves the epoxidation of cyclohexene derivatives followed by nucleophilic ring opening to introduce hydroxy and alkyl substituents. For example:
- Cyclohexene is first converted to cyclohexene oxide (an oxirane ring) via oxidation with organic peracids.
- The epoxide ring is then opened by nucleophiles such as alcohols or water under acidic or basic catalysis to yield hydroxy-substituted cyclohexane derivatives.
This method is applicable to substituted cyclohexene rings where methyl and isopropyl groups are pre-installed or introduced via subsequent alkylation steps.
Functionalization of Menthol or Cyclohexanol Derivatives
Menthol (cyclohexanol, 5-methyl-2-(1-methylethyl)-) serves as a common starting material due to its structural similarity. Preparation methods include:
- Oxidation and selective reduction: Controlled oxidation of menthol to introduce hydroxyethyl groups at the 1-position.
- Alkylation or hydroxyalkylation: Using reagents such as ethylene oxide or haloethanols to functionalize the cyclohexane ring hydroxyl group, forming cyclohexaneethanol derivatives.
This approach leverages the stereochemistry and availability of menthol isomers to produce the target compound with desired stereochemical purity.
Catalytic Hydrogenation and Hydroxylation
- Hydrogenation of substituted cyclohexanones followed by hydroxylation at specific ring positions can yield hydroxyalkyl-substituted cyclohexanes.
- Catalysts such as Raney nickel or palladium on carbon (Pd/C) are employed for hydrogenation steps.
This method is more common in industrial settings for bulk synthesis due to scalability.
Comparative Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Epoxidation and ring-opening | Substituted cyclohexene | Organic peracids, nucleophiles | High regioselectivity | Requires control of side reactions |
| Functionalization of menthol derivatives | Menthol or cyclohexanol | Ethylene oxide, haloethanols | Stereochemical control possible | Multi-step, moderate yield |
| Catalytic hydrogenation and hydroxylation | Cyclohexanones | Raney Ni, Pd/C, H2 | Scalable, industrially viable | Requires careful catalyst handling |
Chemical Reactions Analysis
Types of Reactions
Menthol undergoes various chemical reactions, including:
Oxidation: Menthol can be oxidized to menthone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Menthone can be reduced back to menthol using reducing agents like sodium borohydride.
Substitution: Menthol can participate in substitution reactions, such as esterification with acetic anhydride to form menthyl acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acetic anhydride, sulfuric acid
Major Products Formed
Oxidation: Menthone
Reduction: Menthol
Substitution: Menthyl acetate
Scientific Research Applications
Chemical Properties and Structure
Cyclohexaneethanol is characterized by its molecular formula C12H24O2. It features a cyclohexane ring substituted with hydroxyl and alkyl groups, which contribute to its unique chemical behavior. The compound has been studied for its physical properties, such as boiling point, solubility, and reactivity, which influence its applications.
Pharmaceutical Applications
Cyclohexaneethanol has potential uses in the pharmaceutical industry due to its structural properties that can influence biological activity. It can serve as a precursor for the synthesis of various pharmaceutical compounds.
Case Study: Synthesis of Antimicrobial Agents
Research has indicated that derivatives of cyclohexaneethanol can exhibit antimicrobial properties. A study published in Industrial & Engineering Chemistry Research demonstrated the synthesis of novel antimicrobial agents derived from cyclohexaneethanol derivatives, showcasing their effectiveness against common bacterial strains .
Chemical Synthesis
The compound is utilized in organic synthesis as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including esterification and alkylation.
Data Table: Reaction Pathways
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Esterification | Cyclohexaneethanol + Acetic Acid | Cyclohexyl Acetate |
| Alkylation | Cyclohexaneethanol + Alkyl Halide | Alkylated Cyclohexaneethanol |
Environmental Applications
Cyclohexaneethanol's properties make it suitable for applications in environmental science, particularly in the extraction and analysis of phytochemicals from plant materials.
Case Study: Phytochemical Extraction
A study focused on the extraction of phytochemicals from tree bark using cyclohexaneethanol as a solvent demonstrated its efficiency in isolating bioactive compounds. The research highlighted the solvent's ability to selectively extract desired phytochemicals while minimizing the extraction of unwanted substances .
Industrial Applications
In industrial settings, cyclohexaneethanol is used as a solvent in various chemical processes due to its favorable solvent properties.
Data Table: Industrial Uses
| Industry | Application |
|---|---|
| Chemical Manufacturing | Solvent for reactions and extractions |
| Cosmetics | Ingredient in formulations |
| Food Industry | Flavoring agent and solvent |
Mechanism of Action
Menthol exerts its effects primarily through the activation of the TRPM8 ion channel, which is a cold-sensitive receptor. When menthol binds to TRPM8, it induces a conformational change that allows the influx of calcium ions, leading to the sensation of coolness. This mechanism is also responsible for its analgesic properties, as the activation of TRPM8 can modulate pain perception.
Comparison with Similar Compounds
Positional Isomers: 4-Isopropyl Cyclohexaneethanol
A positional isomer, cyclohexaneethanol, 4-(1-methylethyl)- (synonym: 2-(4-isopropylcyclohexyl)ethanol), differs in the placement of the isopropyl group (position 4 vs. 2). Key comparisons include:
The 2-isopropyl isomer likely exhibits higher steric hindrance, which may reduce solubility in polar solvents compared to the 4-isopropyl variant.
Functional Group Analog: Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-benzoate
This compound shares the cyclohexane backbone with methyl and isopropyl substituents but replaces the ethanol and hydroxyl groups with a benzoate ester. Key differences:
The benzoate ester’s stability contrasts with the target compound’s reactive hydroxyl and ethanol groups, making the former more suitable for applications requiring hydrolytic resistance .
Terpene Derivatives and Resin Components
For example:
- Methyl dehydroabietate (C₂₁H₃₀O₂): A diterpene ester with a rigid tricyclic structure, contrasting with the target compound’s monocyclic flexibility.
- Retene (C₁₈H₁₈): A polycyclic aromatic hydrocarbon derived from abietic acid, highlighting how dehydrogenation of resin acids yields stable aromatic systems .
These compounds demonstrate how substituent position and ring saturation influence thermal stability and degradation pathways—factors critical for applications in resins or preservatives.
Research Findings and Implications
- Stereochemical Effects : The target compound’s 2-isopropyl group may hinder hydrogen bonding compared to its 4-isopropyl isomer, affecting solubility and volatility .
- Degradation Pathways : Analogous to resin-derived terpenes, the target compound might undergo dehydrogenation or oxidation under thermal stress, though this requires experimental validation .
- Fragrance Potential: Structural similarity to 4-isopropylcyclohexaneethanol suggests utility in perfumery, but odor profiles remain uncharacterized .
Biological Activity
Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-, also known as a specific type of alkylphenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant pharmacological aspects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of Cyclohexaneethanol can be represented as follows:
This compound features a cyclohexane ring with hydroxyl and alkyl substituents, which contribute to its chemical reactivity and biological interactions.
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of Cyclohexaneethanol. In particular, it has shown effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity against selected microbial strains:
| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 20 | 10 |
| Candida albicans | 12 | 10 |
These results indicate that Cyclohexaneethanol exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
2. Cytotoxic Effects
Cyclohexaneethanol has also been studied for its cytotoxic effects on cancer cell lines. A case study involving human breast cancer cells (MCF-7) showed that treatment with varying concentrations of Cyclohexaneethanol resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The IC50 value was determined to be approximately 75 µM, indicating that the compound has potential as a cytotoxic agent against certain cancer cell lines .
The mechanism by which Cyclohexaneethanol exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic pathway is critical for programmed cell death and could explain the observed cytotoxicity in cancer cell lines .
Case Study: Antimicrobial Efficacy
A study conducted at a university laboratory evaluated the efficacy of Cyclohexaneethanol in inhibiting biofilm formation by Escherichia coli. The results indicated that at a concentration of 15 mg/mL, there was a significant reduction in biofilm formation compared to control samples.
Case Study: Cytotoxicity in Cancer Research
In another research project focusing on breast cancer treatment strategies, Cyclohexaneethanol was tested alongside known chemotherapeutic agents. The combination therapy exhibited enhanced cytotoxicity compared to individual treatments, suggesting a synergistic effect that warrants further exploration.
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Methodological Answer: Solvent-free mechanochemical synthesis or biocatalysis (e.g., lipases for esterification) reduces E-factors. suggests NaBH₄ recycling protocols to minimize heavy metal waste .
Data Contradiction and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
